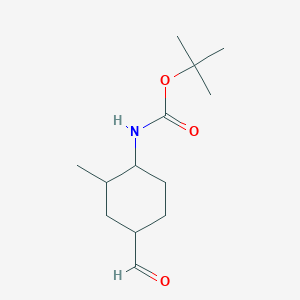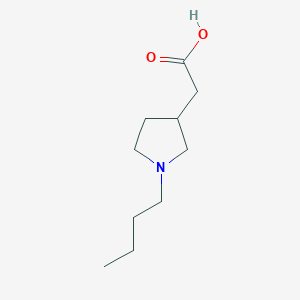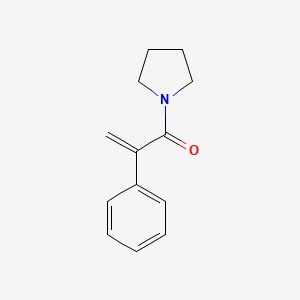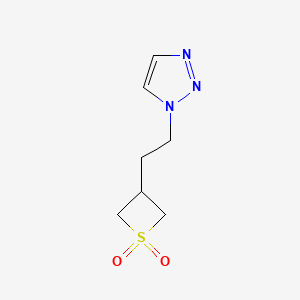
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide is a compound that features a 1,2,3-triazole ring and a thietane ring with a dioxide group. The presence of these rings makes the compound interesting for various applications in chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper catalysts in an aqueous medium, which facilitates the formation of the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the thietane ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives of the original compound.
Scientific Research Applications
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity . This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thietane derivatives: Compounds with the thietane ring also show interesting chemical and biological properties.
Uniqueness
What sets 3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide apart is the combination of the triazole and thietane rings, which imparts unique structural and functional characteristics
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-[2-(triazol-1-yl)ethyl]thietane 1,1-dioxide |
InChI |
InChI=1S/C7H11N3O2S/c11-13(12)5-7(6-13)1-3-10-4-2-8-9-10/h2,4,7H,1,3,5-6H2 |
InChI Key |
GKGJLJWMTMEOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)CCN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



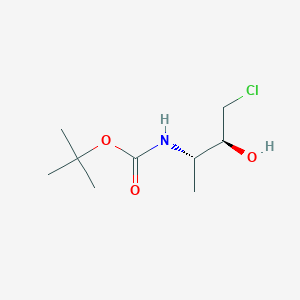
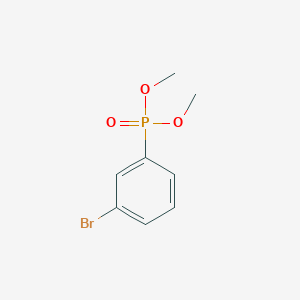
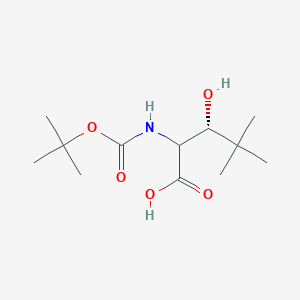
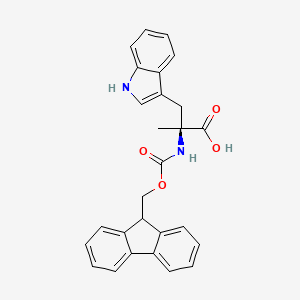
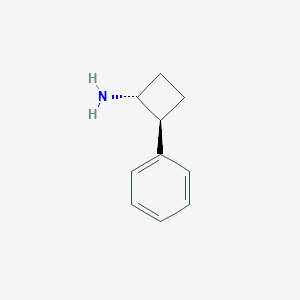
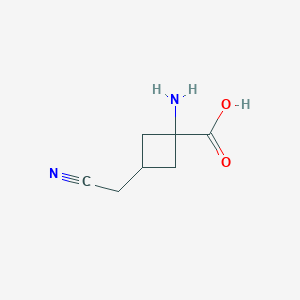
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
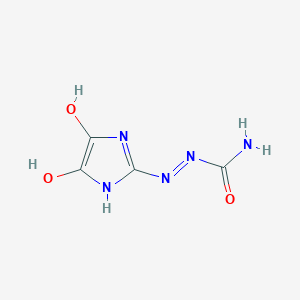
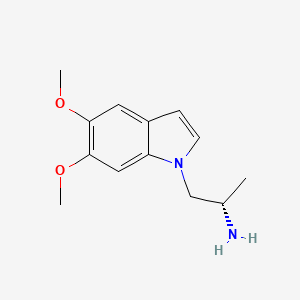
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
